3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their function. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction , amidation reactions , and the synthesis of certain alkaloids
Pharmacokinetics
A related compound, eltrombopag, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and overall effectiveness. More research is needed to understand the pharmacokinetics of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.
Result of Action
Related compounds have been reported to have various effects, such as inhibiting nitrification in soil
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemistry applications include the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-(3,4-Dimethylphenyl)-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness: The presence of the aldehyde group in 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde allows for unique reactivity, particularly in forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing covalent inhibitors in medicinal chemistry.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDVYQOYEPSTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.